[2-Amino-6-(2,6-difluoro-benzoyl)-imidazo[1,2-A]pyridin-3-YL]-phenyl-methanone
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Overview
Description
Preparation Methods
The synthesis of [2-Amino-6-(2,6-Difluoro-Benzoyl)-Imidazo[1,2-a]Pyridin-3-Yl]-Phenyl-Methanone typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally benign and efficient. The reaction conditions are reasonably fast, clean, and high-yielding, with simple workup procedures.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of aromatic rings allows for oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
[2-Amino-6-(2,6-Difluoro-Benzoyl)-Imidazo[1,2-a]Pyridin-3-Yl]-Phenyl-Methanone has diverse applications in scientific research:
Medicinal Chemistry: It has shown promise as a cyclin-dependent kinase (CDK) inhibitor, which is significant in cancer research.
Pharmaceutical Research: The compound’s structure is similar to other bioactive imidazo[1,2-a]pyridines, which have antiviral, antibacterial, and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of [2-Amino-6-(2,6-Difluoro-Benzoyl)-Imidazo[1,2-a]Pyridin-3-Yl]-Phenyl-Methanone involves its interaction with molecular targets such as cyclin-dependent kinase 2 (CDK2) . By inhibiting CDK2, the compound can interfere with cell cycle progression, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridines like Zolpidem, Alpidem, and Saripidem . These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of [2-Amino-6-(2,6-Difluoro-Benzoyl)-Imidazo[1,2-a]Pyridin-3-Yl]-Phenyl-Methanone lies in its difluorobenzoyl group, which may confer distinct pharmacological properties.
Properties
Molecular Formula |
C21H13F2N3O2 |
---|---|
Molecular Weight |
377.3 g/mol |
IUPAC Name |
[2-amino-6-(2,6-difluorobenzoyl)imidazo[1,2-a]pyridin-3-yl]-phenylmethanone |
InChI |
InChI=1S/C21H13F2N3O2/c22-14-7-4-8-15(23)17(14)19(27)13-9-10-16-25-21(24)18(26(16)11-13)20(28)12-5-2-1-3-6-12/h1-11H,24H2 |
InChI Key |
WUGJIPFLBOATGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(N=C3N2C=C(C=C3)C(=O)C4=C(C=CC=C4F)F)N |
Origin of Product |
United States |
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